molecular formula C16H15ClFN3O5S B2638402 methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate CAS No. 400078-03-7

methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate

Cat. No.: B2638402
CAS No.: 400078-03-7
M. Wt: 415.82
InChI Key: LBCYLHAKDQCSCO-CLFYSBASSA-N
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Description

The compound methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate features a methyl ester core linked to a substituted phenyl ring via a sulfanyl (thioether) group. The phenyl ring is substituted with chlorine (5-position) and fluorine (3-position), while the 2-position hosts an enamine group with a Z-configuration.

Properties

IUPAC Name

methyl 2-[5-chloro-2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-3-fluorophenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O5S/c1-3-26-16(24)21-15(23)9(6-19)7-20-14-11(18)4-10(17)5-12(14)27-8-13(22)25-2/h4-5,7,20H,3,8H2,1-2H3,(H,21,23,24)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYLHAKDQCSCO-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1SCC(=O)OC)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=C(C=C(C=C1SCC(=O)OC)Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the fluorophenyl intermediate: This involves the reaction of 5-chloro-2-fluoroaniline with appropriate reagents to introduce the cyano and ethoxycarbonyl groups.

    Thioether formation: The intermediate is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name / Source Key Substituents & Functional Groups Molecular Features Potential Applications
Target Compound Cl, F, CN, ethoxycarbonylamino, methyl ester, sulfanyl, Z-enamine Aromatic ring with halogenation; stereospecific enamine; ester and cyano groups Pharmaceutical (enzyme inhibition)
Ethyl 2-[[4-(2-chlorophenyl)-3-cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate Cl, methoxy, carbamoyl, dihydropyridine ring, ethyl ester, sulfanyl Dihydropyridine core; carbamoyl linkage; reduced aromaticity Research chemical
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate F, CN, ethyl ester, Z-enamine Simplified phenyl substitution; lacks sulfanyl and ethoxycarbonyl groups Pharmaceutical intermediates
Metsulfuron methyl ester (herbicide) Triazine ring, methoxy, methyl ester, sulfonylurea Sulfonylurea bridge; triazine core; agricultural relevance Herbicide
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate Cl, pyrazole ring, ethyl ester, ether linkage Pyrazole core; ether instead of sulfanyl; no cyano/enamine groups Chemical synthesis intermediates

Physicochemical and Reactivity Insights

  • Stereochemistry: The Z-configuration in the target compound’s enamine group (shared with ) may enhance binding specificity in biological systems compared to non-stereospecific analogs.
  • Halogenation: The 5-Cl and 3-F substituents in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .

Research Findings and Contradictions

  • Fluorine Impact : Fluorine in the target compound and enhances lipophilicity and metabolic stability, but excessive halogenation (e.g., in ) may reduce solubility.
  • Configuration-Dependent Activity : The Z-enamine in the target compound and may exhibit higher bioactivity than E-configuration analogs, though this requires validation .
  • Divergent Applications : While the target compound’s structure suggests pharmaceutical use, structurally simpler analogs like and serve agricultural or synthetic roles, highlighting functional group prioritization in design.

Biological Activity

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups, which contribute to its biological activity:

  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
  • Thioether Linkage : The sulfanyl group may play a role in redox reactions and interactions with thiol-containing biomolecules.
  • Cyanocarbon Chain : This moiety is often associated with bioactivity, particularly in enzyme inhibition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, thiosemicarbazone derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer properties. For example, thiosemicarbazones have demonstrated efficacy in inhibiting tumor growth in various cancer models, including breast cancer. These compounds often function by inducing apoptosis in cancer cells or inhibiting angiogenesis .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that thiosemicarbazones can inhibit cathepsin L, an enzyme implicated in cancer metastasis. This suggests that this compound could have a role in preventing cancer cell invasion and metastasis .

In Vivo Studies

In vivo studies using mouse models have shown that thiosemicarbazone derivatives can effectively delay tumor growth without significant cytotoxicity to normal tissues. For example, one study reported that a related compound significantly reduced tumor size in CDF1 mice bearing implanted mammary carcinomas .

Cytotoxicity Assessment

A comprehensive assessment of cytotoxicity has been conducted for various derivatives of thiosemicarbazones, revealing a range of effects depending on the specific structure. The most active compounds exhibited low toxicity to normal cells while maintaining high efficacy against cancer cells .

Data Tables

Property Value
Molecular Weight248.67 g/mol
CAS Number25781-92-4
SolubilityHigh (in organic solvents)
Toxicity LevelLow to moderate
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivitySignificant tumor growth inhibition

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